REACTION_CXSMILES
|
[H-].[Na+].[NH:3]1[CH:7]=[N:6][CH:5]=[N:4]1.[Cl:8][C:9]1[CH:18]=[CH:17][C:12]([C:13]([CH2:15]Br)=[CH2:14])=[CH:11][CH:10]=1>CN(C=O)C>[Cl:8][C:9]1[CH:18]=[CH:17][C:12]([C:13]([CH2:15][N:3]2[CH:7]=[N:6][CH:5]=[N:4]2)=[CH2:14])=[CH:11][CH:10]=1 |f:0.1|
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Name
|
|
Quantity
|
28 g
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Type
|
reactant
|
Smiles
|
[H-].[Na+]
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Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
50 g
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Type
|
reactant
|
Smiles
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N1N=CN=C1
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
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ClC1=CC=C(C(=C)CBr)C=C1
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Control Type
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UNSPECIFIED
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Setpoint
|
0.5 °C
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Type
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CUSTOM
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Details
|
Stir at 0.5° C. for 1 hour until soultion
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
|
Stir
|
Type
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TEMPERATURE
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Details
|
warm to room temperature over 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Evaporate off the DMF
|
Type
|
EXTRACTION
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Details
|
Add saturated NaCl and extract the product with 2×300 ml of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the combined extracts over MgSO4
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
Evaporate the ethyl acetate and chromatograph the resultant oil on 2 Waters prep
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
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Smiles
|
ClC1=CC=C(C(=C)CN2N=CN=C2)C=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |